molecular formula C15H20BFO5 B2507565 Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1084953-16-1

Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B2507565
CAS No.: 1084953-16-1
M. Wt: 310.13
InChI Key: VZJZKGIGBWJTQU-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a specialized organic compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a boronic ester group, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. The reaction conditions often require the use of palladium catalysts and suitable bases to facilitate the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors, ensuring precise control over reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and real-time monitoring technologies helps in maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is known to undergo various types of chemical reactions, including:

  • Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the boronic acid derivative with aryl halides.

  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.

  • Substitution Reactions: The presence of the boronic ester group allows for nucleophilic substitution reactions, leading to the formation of various functionalized products.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used in cross-coupling reactions.

  • Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.

  • Solvents: Organic solvents like toluene or dimethylformamide (DMF) are often employed.

Major Products Formed: The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is extensively used in the synthesis of complex molecules through cross-coupling reactions. Its ability to form carbon-carbon bonds makes it a versatile reagent for constructing molecular frameworks.

Biology: Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is employed in biological studies to label and track biomolecules. Its fluorescent properties make it useful in imaging and diagnostic applications.

Medicine: The compound serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases. Its derivatives are explored for their potential therapeutic effects.

Industry: In the chemical industry, this compound is utilized in the production of advanced materials, including polymers and electronic devices. Its unique properties contribute to the development of innovative products.

Comparison with Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound lacks the fluorine atom present in Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, making it less reactive in certain cross-coupling reactions.

  • Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a similar structure but lacks the fluorine atom, which affects its reactivity and selectivity in reactions.

Uniqueness: this compound stands out due to the presence of the fluorine atom, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing complex organic molecules with high efficiency and precision.

Properties

IUPAC Name

methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO5/c1-14(2)15(3,4)22-16(21-14)10-8-12(19-5)9(7-11(10)17)13(18)20-6/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJZKGIGBWJTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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